molecular formula C17H22N2O7 B14153771 1,3-Diisocyanato-2-methylbenzene;2-hydroxyethyl prop-2-enoate;2-methoxyethanol

1,3-Diisocyanato-2-methylbenzene;2-hydroxyethyl prop-2-enoate;2-methoxyethanol

Cat. No.: B14153771
M. Wt: 366.4 g/mol
InChI Key: VEJFFKAOQRIQJZ-UHFFFAOYSA-N
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Description

1,3-Diisocyanato-2-methylbenzene;2-hydroxyethyl prop-2-enoate;2-methoxyethanol is a complex organic compound that combines three distinct chemical entities. Each component contributes unique properties to the overall compound, making it valuable in various industrial and scientific applications. The compound is known for its reactivity and versatility, particularly in polymer chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diisocyanato-2-methylbenzene is typically synthesized through the phosgenation of 2,6-diaminotoluene. The reaction involves the use of phosgene gas under controlled conditions to produce the diisocyanate compound .

2-hydroxyethyl prop-2-enoate is synthesized through the esterification of acrylic acid with ethylene glycol. This reaction is catalyzed by an acid catalyst, such as sulfuric acid, and requires careful temperature control to achieve high yields .

2-methoxyethanol is produced by the reaction of ethylene oxide with methanol. This process is typically carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the reaction .

Industrial Production Methods

Industrial production of these compounds often involves large-scale reactors and continuous processing techniques to ensure consistent quality and high throughput. Safety measures are critical due to the reactivity of the chemicals involved, particularly phosgene and ethylene oxide .

Chemical Reactions Analysis

Types of Reactions

1,3-Diisocyanato-2-methylbenzene undergoes various reactions, including:

    Addition reactions: with alcohols and amines to form urethanes and ureas.

    Polymerization reactions: to produce polyurethanes.

2-hydroxyethyl prop-2-enoate participates in:

    Free radical polymerization: to form polyacrylates.

    Esterification reactions: with various acids.

2-methoxyethanol is involved in:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3-Diisocyanato-2-methylbenzene;2-hydroxyethyl prop-2-enoate;2-methoxyethanol is used in:

Mechanism of Action

The compound exerts its effects through:

Properties

Molecular Formula

C17H22N2O7

Molecular Weight

366.4 g/mol

IUPAC Name

1,3-diisocyanato-2-methylbenzene;2-hydroxyethyl prop-2-enoate;2-methoxyethanol

InChI

InChI=1S/C9H6N2O2.C5H8O3.C3H8O2/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;1-2-5(7)8-4-3-6;1-5-3-2-4/h2-4H,1H3;2,6H,1,3-4H2;4H,2-3H2,1H3

InChI Key

VEJFFKAOQRIQJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N=C=O)N=C=O.COCCO.C=CC(=O)OCCO

Origin of Product

United States

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